3-(5-Bromofuran-2-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole
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Overview
Description
3-(5-Bromofuran-2-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling reactions: The final step involves coupling the bromofuran and oxadiazole rings with the 2-methylphenoxy group using a suitable base and solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-2-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the furan ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can yield oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal chemistry: The compound may exhibit biological activity and could be investigated as a potential drug candidate.
Materials science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to a biological effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromofuran-2-yl)-1,2,4-oxadiazole: Lacks the 2-methylphenoxy group.
5-Phenyl-1,2,4-oxadiazole: Contains a phenyl group instead of the bromofuran and 2-methylphenoxy groups.
3-(5-Chlorofuran-2-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole: Contains a chlorine atom instead of a bromine atom on the furan ring.
Uniqueness
The uniqueness of 3-(5-Bromofuran-2-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This could make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C14H11BrN2O3 |
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Molecular Weight |
335.15 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H11BrN2O3/c1-9-4-2-3-5-10(9)18-8-13-16-14(17-20-13)11-6-7-12(15)19-11/h2-7H,8H2,1H3 |
InChI Key |
OTLKRDUQHKALNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC(=NO2)C3=CC=C(O3)Br |
Origin of Product |
United States |
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